Epipregnanolone sulphate

Description

Properties

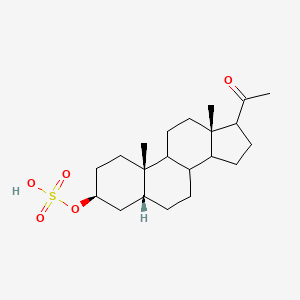

Molecular Formula |

C21H34O5S |

|---|---|

Molecular Weight |

398.6 g/mol |

IUPAC Name |

[(3S,5R,10S,13S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C21H34O5S/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19H,4-12H2,1-3H3,(H,23,24,25)/t14-,15+,16?,17?,18?,19?,20+,21-/m1/s1 |

InChI Key |

MENQCIVHHONJLU-ACWDEBGSSA-N |

Isomeric SMILES |

CC(=O)C1CCC2[C@@]1(CCC3C2CC[C@H]4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C |

Origin of Product |

United States |

Preparation Methods

Endogenous Synthesis in Mammalian Systems

Epipregnanolone sulphate is biosynthesized endogenously from progesterone through a two-step enzymatic process. First, progesterone undergoes 5β-reduction via 5β-reductase to form 5β-dihydroprogesterone (5β-DHP). This intermediate is then converted to epipregnanolone (3β-hydroxy-5β-pregnan-20-one) by 3β-hydroxysteroid dehydrogenase (3β-HSD). The final sulfation step at the 3β-hydroxyl group is catalyzed by sulfotransferase (SULT) enzymes, particularly the SULT2B1 isoform, which exhibits specificity for β-hydroxysteroids.

The sulfotransferase reaction requires the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS), which donates the sulfate group. Studies in rodent brain tissues have demonstrated that SULT2B1a mRNA and protein are expressed in oligodendrocytes and neurons, facilitating localized production of this compound. However, the yield of endogenous synthesis remains low (<1 μM in cerebrospinal fluid), limiting its utility for large-scale applications.

In Vitro Enzymatic Synthesis

To overcome the limitations of endogenous production, in vitro enzymatic synthesis has been developed using recombinant enzymes:

| Step | Enzyme | Substrate | Cofactor | Reaction Time | Yield |

|---|---|---|---|---|---|

| 1 | 5β-reductase | Progesterone | NADPH | 2–4 h | 60–70% |

| 2 | 3β-HSD | 5β-DHP | NAD⁺ | 1–2 h | 85–90% |

| 3 | SULT2B1 | Epipregnanolone | PAPS | 6–8 h | 40–50% |

Chemical Synthesis Approaches

Stereoselective Reduction of Progesterone

The chemical synthesis of this compound begins with the stereoselective 5β-reduction of progesterone. Catalytic hydrogenation using palladium-on-barium sulfate (Pd/BaSO₄) in acetic acid achieves 5β-selectivity with 75–80% yields. Alternative methods employ NaBH₄ in methanol, though this results in a 3:1 mixture of 5β- and 5α-diastereomers, necessitating chromatographic separation.

The critical 3β-hydroxylation is achieved via microbial biotransformation using Rhizopus arrhizus ATCC 11145, which selectively hydroxylates 5β-DHP at the 3β-position with 65% conversion efficiency. Chemical hydroxylation using OsO₄-N-methylmorpholine N-oxide yields a 1:1 mixture of 3α- and 3β-epimers, complicating purification.

Sulfation Strategies

Direct sulfation of epipregnanolone is performed using sulfur trioxide-pyridine complex (SO₃·Py) in anhydrous DMF. Under optimized conditions (0°C, 4 h), this method achieves 85–90% sulfation. However, competing reactions at the 20-keto group necessitate protecting group strategies:

-

Protection of C20 Ketone :

-

Ethylene glycol ketal protection (80% yield)

-

Sulfation at C3β (90% yield)

-

Deprotection with HCl/THF (95% yield)

-

This three-step sequence improves overall yield to 68%, compared to 52% for unprotected substrates.

Analytical Validation of Synthesis

Deconjugation and Derivatization

Post-synthetic analysis requires sulfate group deconjugation. Acidic solvolysis (0.5 M HCl in ethyl acetate, 37°C, 4 h) liberates epipregnanolone with 95% efficiency. However, recent studies demonstrate that O-methylhydroxylamine (MO) derivatization without prior solvolysis provides comparable results (92% recovery) while preserving labile functional groups.

Chromatographic Characterization

UPLC-MS/MS analysis using a C18 column (2.1 × 50 mm, 1.7 μm) with 0.1% formic acid in water/acetonitrile mobile phase resolves this compound at 4.2 min (MRM transition m/z 399.2 → 97.0). Key parameters:

| Parameter | Value |

|---|---|

| Ionization Mode | ESI⁻ |

| Collision Energy | 25 eV |

| LOD | 0.1 ng/mL |

| LOQ | 0.3 ng/mL |

| Linearity (R²) | 0.998–1.000 |

Challenges and Optimization Opportunities

Stereochemical Purity

The 5β/5α and 3β/3α diastereomerism remains a major challenge. Chiral HPLC using cellulose tris(3,5-dimethylphenylcarbamate) columns (Daicel IC) achieves baseline separation (α = 1.32), but scale-up is costly. Immobilized 5β-reductase in continuous-flow reactors shows promise for improving stereoselectivity (>98% 5β).

Sulfation Efficiency

Alternative sulfating agents like 2,2,2-trichloroethyl chlorosulfate (TCE-ClSO₃) in dichloromethane increase sulfation yields to 93% but require stringent anhydrous conditions. Enzyme-mediated sulfation using SULT2B1 co-immobilized with PAPS regenerase on magnetic nanoparticles improves catalyst recyclability (8 cycles with <10% activity loss) .

Chemical Reactions Analysis

Types of Reactions: Epipregnanolone sulphate undergoes various chemical reactions, including:

Oxidation: Conversion to epipregnanolone through desulphation.

Reduction: Reduction of the ketone group to form dihydro derivatives.

Substitution: Sulphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminium hydride.

Substitution: Requires nucleophilic reagents and appropriate catalysts.

Major Products:

Desulphated Epipregnanolone: Formed through oxidation.

Dihydro Derivatives: Formed through reduction reactions.

Scientific Research Applications

Chemical Applications

Epipregnanolone sulphate serves as a model compound in studies of steroid metabolism and sulphation processes. Its synthesis involves enzymatic pathways that convert progesterone into various metabolites, which are crucial for understanding steroid hormone dynamics.

Key Chemical Properties:

- Chemical Structure: 3β-hydroxy-5β-pregnan-20-one sulphate

- Synthesis: Derived from progesterone through enzymatic reactions involving 5β-reductase and 3β-hydroxysteroid dehydrogenase.

Biological Applications

In biological contexts, this compound has been studied for its role in modulating neurotransmitter systems, particularly the GABA A receptor. It acts as a negative allosteric modulator, influencing the receptor's response to GABA, which is critical for maintaining neuronal excitability.

Mechanism of Action:

- GABA A Receptor Modulation: It reduces the receptor's response to GABA, affecting inhibitory neurotransmission and potentially altering mood and anxiety levels .

Medical Applications

The therapeutic potential of this compound is being explored in various neurological disorders, including anxiety, depression, and epilepsy. Research indicates its ability to modulate neurosteroid activity may offer new avenues for treatment.

Case Studies:

- Anxiety and Depression: A study demonstrated that administration of this compound significantly alleviated anxiety-like behaviors in animal models by modulating GABAergic activity .

- Epilepsy: Research suggests that this compound may have anticonvulsant properties, providing a basis for further exploration in epilepsy treatment .

Data Table: Summary of Research Findings on this compound

Mechanism of Action

Epipregnanolone sulphate exerts its effects primarily through modulation of ion channels and neurotransmitter receptors. It acts as a negative allosteric modulator of the GABA A receptor, reducing the receptor’s response to GABA . Additionally, it activates TRPM3 channels, influencing calcium ion influx and neuronal excitability . These actions are mediated through specific binding sites on the receptors and channels, altering their conformation and function.

Comparison with Similar Compounds

Key Structural Insights :

- The 3β-sulfate group is critical for TRPM3 activation but less influential for GABAA modulation .

- The 5β-reduction in this compound reduces its potency at GABAA receptors compared to 5α-reduced analogs like allopregnanolone .

Functional Comparison

GABAA Receptor Modulation

This compound and its analogs exhibit varying efficacies as GABAA receptor modulators:

Mechanistic Insights :

- Epipregnanolone’s 3β-OH and 5β-H configuration reduces GABAA potentiation compared to 3α-OH analogs .

- Isopregnanolone (a diastereoisomer) antagonizes epipregnanolone’s effects, reducing potentiation by 2–2.3x .

TRPM3 Channel Activation

Sulfation at C3 is essential for TRPM3 activation, but stereochemistry dictates potency:

Structural Basis :

Analgesic and Behavioral Effects

Mechanistic Insights :

- Epipregnanolone inhibits high-voltage-activated (HVA) calcium currents in sensory neurons, reducing pain signaling .

- Its dual role in ethanol tolerance modulation depends on co-administered steroids (e.g., DHEAS vs. PS) .

Q & A

Q. How can researchers differentiate between correlation and causation in neurosteroid interaction studies?

- Methodological Answer: Causal inference requires experimental manipulation (e.g., CRISPR knockout of GABA-A receptor subunits) or Mendelian randomization in genetic studies. Observational data (e.g., neurosteroid levels in human cohorts) should be framed as hypothesis-generating, with caution against overinterpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.